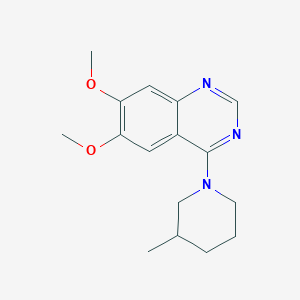
2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine, also known as MSPP, is a pyrimidine derivative that has been extensively studied in recent years due to its potential applications in a wide range of scientific research fields. MSPP has been found to possess a variety of biochemical and physiological effects, as well as having a wide range of potential applications in laboratory experiments.
Applications De Recherche Scientifique
2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has been studied for its potential applications in a variety of scientific research fields, including pharmacology, biochemistry, and bioengineering. In pharmacology, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential candidate for the development of new therapeutic agents for the treatment of various diseases. In biochemistry, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has been used to study the structure and function of enzymes and other proteins, as well as its potential applications in drug discovery and drug design. In bioengineering, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has been used to study the structure and function of proteins and other molecules, as well as its potential applications in gene therapy and tissue engineering.
Mécanisme D'action
The mechanism of action of 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine is not yet fully understood. However, it is believed that 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine acts as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are a group of hormones that are involved in a variety of physiological processes, including inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has been found to possess a variety of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has been found to possess antioxidant, anti-allergic, and anti-diabetic properties. In addition, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has been found to possess anti-microbial, anti-fungal, and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has several advantages for use in laboratory experiments. Its low toxicity and high solubility make it an ideal candidate for use in a variety of laboratory experiments. In addition, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine is relatively inexpensive and can be easily synthesized in the laboratory. However, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine also has some limitations. Its short half-life and low bioavailability can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine. One potential direction is to further study its mechanism of action and its biochemical and physiological effects in order to develop new therapeutic agents for the treatment of various diseases. Another potential direction is to explore the use of 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine in gene therapy and tissue engineering. Finally, further research could be conducted to explore the potential applications of 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine in drug discovery and drug design.
Méthodes De Synthèse
2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine can be synthesized using a variety of methods, including a two-step synthesis process. The first step involves the reaction of 4-chlorophenylpiperazine with 2-chloro-4-methylsulfanylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form 4-methylsulfanyl-4-phenylpiperazine. The second step involves the condensation of the 4-methylsulfanyl-4-phenylpiperazine with 2-chloro-4-methylsulfanylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine.
Propriétés
IUPAC Name |
2-methylsulfanyl-4-(4-phenylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-20-15-16-8-7-14(17-15)19-11-9-18(10-12-19)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWAIJMSMURBMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6445116.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine](/img/structure/B6445125.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B6445132.png)
![6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-9-methyl-9H-purine](/img/structure/B6445138.png)
![1-ethyl-4-{4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445143.png)
![1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445146.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6445152.png)
![6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile](/img/structure/B6445156.png)
![6-methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6445160.png)

![2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)-5-(trifluoromethyl)pyridine](/img/structure/B6445172.png)
![6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine](/img/structure/B6445177.png)
![2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445182.png)
![2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445192.png)